2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is of interest in organic chemistry due to its non-benzenoid aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method is the indirect synthesis from tropinone by a Hofmann elimination followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds and the sulfur atom.
Common Reagents and Conditions
Oxidation: Selenium dioxide or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromaticity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one exerts its effects involves its interaction with molecular targets through its conjugated double bonds and sulfur atom. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s aromaticity also plays a role in stabilizing these intermediates.
Comparison with Similar Compounds
Similar Compounds
Tropone: Similar structure but lacks the prop-2-en-1-ylsulfanyl group.
Tropolone: Contains an additional hydroxyl group compared to tropone.
Cycloheptatrienone: Similar ring structure but different substituents.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
88050-52-6 |
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Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10OS/c1-2-8-12-10-7-5-3-4-6-9(10)11/h2-7H,1,8H2 |
InChI Key |
QYODZVCOMSURFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=CC=CC1=O |
Origin of Product |
United States |
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